
Hexadecyl octadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl octadec-2-enoate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its long carbon chain structure, which contributes to its unique physical and chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl octadec-2-enoate can be synthesized through the esterification of hexadecanol (cetyl alcohol) with octadec-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl octadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Hexadecyl octadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.
Wirkmechanismus
The mechanism of action of hexadecyl octadec-2-enoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl octadec-2-enoate can be compared with other fatty alcohol esters such as:
- Hexadecyl octanoate
- Hexadecyl decanoate
- Hexadecyl dodecanoate
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of a double bond at the second carbon position. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
63566-34-7 |
|---|---|
Molekularformel |
C34H66O2 |
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
hexadecyl octadec-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h30,32H,3-29,31,33H2,1-2H3 |
InChI-Schlüssel |
MFAMXPFSPHCWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


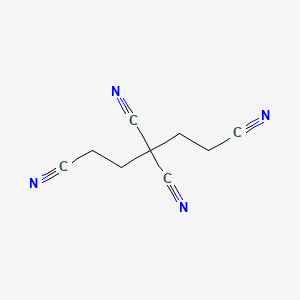
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
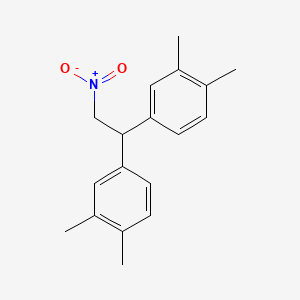
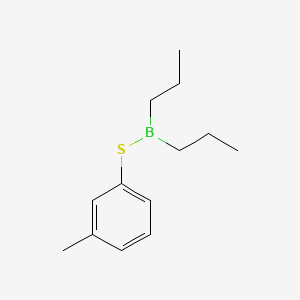
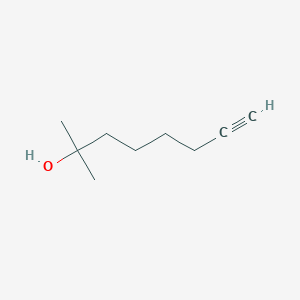
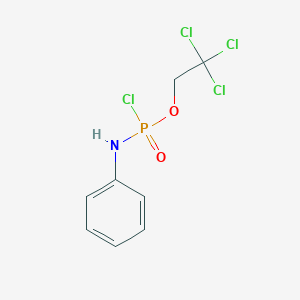
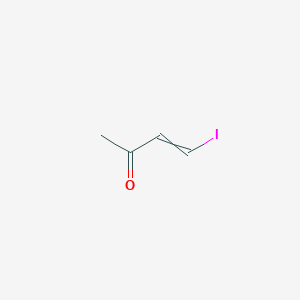
![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
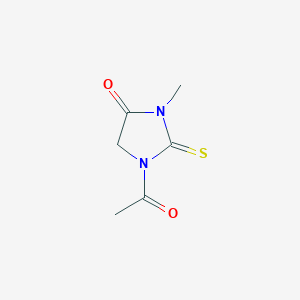
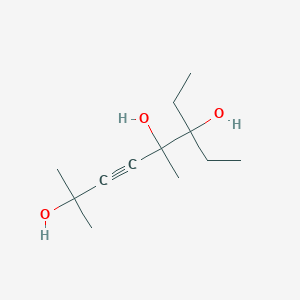
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)
